molecular formula C23H25N3O5 B3309464 2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 941973-24-6

2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B3309464
CAS No.: 941973-24-6
M. Wt: 423.5 g/mol
InChI Key: AYMYDJQLOUAKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]-N-(2-phenylethyl)acetamide is a synthetic acetamide derivative featuring a 1,6-dihydropyridazinone core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and an N-phenethyl acetamide moiety at position 1.

Properties

IUPAC Name

2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-19-13-17(14-20(30-2)23(19)31-3)18-9-10-22(28)26(25-18)15-21(27)24-12-11-16-7-5-4-6-8-16/h4-10,13-14H,11-12,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMYDJQLOUAKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]-N-(2-phenylethyl)acetamide typically involves a multi-step process. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the trimethoxyphenyl group and the phenylethyl acetamide moiety. Key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using trimethoxybenzene derivatives.

    Attachment of the Phenylethyl Acetamide Moiety: This can be accomplished through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential bioactive properties, including anti-cancer and anti-inflammatory effects.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus exerting anti-cancer effects. Additionally, the compound may inhibit other enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related acetamide derivatives from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source
Target Compound C24H27N3O5* ~437.48* 3,4,5-Trimethoxyphenyl, 1,6-dihydropyridazinone, N-phenethyl -
3a (3-Oxo-3-pyrrolidin-1-yl-propionitrile) C7H9N3O 151.17 Pyrrolidinyl, cyano group
CAS 692737-11-4 C25H26N6O3S 490.58 4H-1,2,4-triazolyl, sulfanyl bridge, 2,6-dimethylphenyl
CS-0309467 (6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine) C23H25N3O3 391.46 Benzodioxin, methoxypyridinamine, dimethylaminomethylphenyl
Compounds m, n, o (Pharmacopeial Forum 2017) - - Tetrahydropyrimidin-1(2H)-yl, dimethylphenoxy, diphenylhexane backbone

Notes:

  • Molecular weights and formulas for compounds m, n, o are unspecified in the evidence.

Key Structural and Functional Comparisons:

Heterocyclic Core: The target’s 1,6-dihydropyridazinone ring offers hydrogen-bonding sites (via the carbonyl and NH groups), contrasting with triazolyl (CAS 692737-11-4) and tetrahydropyrimidinyl (compounds m, n, o) cores. Triazoles may enhance aromatic stacking interactions, while pyridazinones could improve solubility due to polarity .

This differs from 2,6-dimethylphenyl (CAS 692737-11-4) and benzodioxin (CS-0309467), which may prioritize steric bulk or metabolic stability .

N-Substituents: The N-phenethyl group in the target increases lipophilicity compared to cyanoacetamides (’s 3a–3l) and dimethylaminomethylphenyl (CS-0309467). Phenethyl groups are common in CNS-targeting drugs, suggesting possible blood-brain barrier permeability .

Molecular Weight and Drug-Likeness :

  • The target (~437 g/mol) falls within the "rule of five" limits, unlike CAS 692737-11-4 (490 g/mol), which may face bioavailability challenges. Compounds like 3a (151 g/mol) are smaller but lack complex pharmacophores .

Synthetic Routes: highlights synthesis of cyanoacetamides using ethanol/piperidine at 0–5°C, suggesting the target may require similar mild conditions for stability of its dihydropyridazinone ring .

Research Implications

  • Dihydropyridazinones are also explored as PDE inhibitors .
  • ADME Properties: The phenethyl group may improve membrane permeability, while the pyridazinone’s polarity could balance excessive lipophilicity from trimethoxyphenyl.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]-N-(2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]-N-(2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.